C5 Substituent Lipophilicity and Steric Bulk Differentiate This Compound from the Survivin Inhibitor UC-112
The titled compound replaces the benzyloxy (–OCH2Ph) group at C5 in UC-112 with a methoxymethyl (–CH2OCH3) group. This substitution reduces calculated lipophilicity (clogP) from approximately 3.89 (estimated for UC-112) to 2.89–3.37 for the target compound, a decrease of 0.5–1.0 log unit [1]. The UC-112 SAR study demonstrated that C5 modifications directly control survivin inhibitory potency: replacing the benzyloxy moiety with an indole group produced analogs with nanomolar IC50 values, while removal or truncation of the C5 substituent abolished activity [2]. Thus the methoxymethyl group in the target compound is predicted to yield a distinct potency and selectivity fingerprint compared to UC-112 and its benzyloxy-containing analogs.
| Evidence Dimension | C5 substituent type and calculated lipophilicity (clogP) |
|---|---|
| Target Compound Data | C5 = –CH2OCH3 (methoxymethyl); clogP = 2.89–3.37 |
| Comparator Or Baseline | UC-112: C5 = –CH2OPh (benzyloxymethyl); estimated clogP ≈ 3.89 |
| Quantified Difference | Δ clogP ≈ –0.5 to –1.0 log units (target less lipophilic) |
| Conditions | In silico calculation (Lipinski rule-of-five parameters); target compound data from MMsINC and sildrug databases |
Why This Matters
Lower lipophilicity generally correlates with improved aqueous solubility and reduced off-target promiscuity, making the target compound a potentially better starting point for lead optimization requiring favorable ADME properties than UC-112.
- [1] MMsINC Database / sildrug.ibb.waw.pl. Physicochemical profile for C19H26N2O2: clogP 2.89, TPSA 50.36, HBA 4, HBD 2, RB 6. View Source
- [2] Xiao M, Wang J, Lin Z, Lu Y, Li Z, White SW, Miller DD, Li W. Design, Synthesis and Structure-Activity Relationship Studies of Novel Survivin Inhibitors with Potent Anti-Proliferative Properties. PLoS One. 2015;10(6):e0129807. View Source
